
Acide 3-mercaptopicolinique chlorhydrate
Vue d'ensemble
Description
SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride, is an orally active inhibitor of phosphoenolpyruvate carboxykinase (PEPCK). This compound is known for its potent hypoglycemic effects, achieved by inhibiting glucose synthesis. It also inhibits asparagine metabolism, leading to an increase in amino acids and amides .
Applications De Recherche Scientifique
SKF-34288 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition, particularly PEPCK.
Biology: The compound is used to investigate metabolic pathways involving glucose synthesis and amino acid metabolism.
Medicine: SKF-34288 hydrochloride is studied for its potential therapeutic effects in managing hyperglycemia and diabetes.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in biochemical assays
Mécanisme D'action
SKF-34288 hydrochloride exerts its effects by specifically inhibiting phosphoenolpyruvate carboxykinase (PEPCK) in the gluconeogenesis pathway. This inhibition leads to a decrease in glucose synthesis, resulting in hypoglycemic effects. Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Mercaptopicolinic Acid Hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This inhibition leads to a decrease in gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates. The compound interacts with PEPCK by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate . Additionally, 3-Mercaptopicolinic Acid Hydrochloride has been shown to inhibit asparagine metabolism, leading to an increase in amino acids and amides .
Cellular Effects
3-Mercaptopicolinic Acid Hydrochloride has profound effects on various types of cells and cellular processes. In vitro studies have demonstrated that this compound reduces the proliferation of regulatory T cells (T reg cells) and induces myogenic differentiation of C2C12 cells . Furthermore, 3-Mercaptopicolinic Acid Hydrochloride has been shown to reduce colony growth formation of MCF7 cells, a breast cancer cell line . These effects suggest that the compound influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Mercaptopicolinic Acid Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of PEPCK, the compound inhibits the enzyme’s activity, leading to a decrease in gluconeogenesis . This inhibition results in lower glucose synthesis, which can have significant implications for metabolic regulation. Additionally, 3-Mercaptopicolinic Acid Hydrochloride affects gene expression by reducing the mRNA expression of genes related to serine biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Mercaptopicolinic Acid Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that 3-Mercaptopicolinic Acid Hydrochloride can inhibit cell proliferation and induce differentiation over a period of 48 hours . In vivo studies have demonstrated that the compound can lower blood glucose levels in starved rats when administered orally .
Dosage Effects in Animal Models
The effects of 3-Mercaptopicolinic Acid Hydrochloride vary with different dosages in animal models. In starved rats, oral administration of the compound at doses ranging from 37.5 to 150 mg/kg resulted in a dose-dependent reduction in blood glucose levels . Additionally, subcutaneous injection of 25 mg/kg of the compound was able to neutralize salbutamol-mediated hyperglycemia in rabbits . High doses of 3-Mercaptopicolinic Acid Hydrochloride may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Mercaptopicolinic Acid Hydrochloride is involved in metabolic pathways related to gluconeogenesis and amino acid metabolism. By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, thereby reducing glucose synthesis . Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides . These effects on metabolic pathways can have significant implications for metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Mercaptopicolinic Acid Hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be soluble in water, which facilitates its distribution within biological systems . Specific transporters or binding proteins involved in its cellular uptake and distribution have not been extensively characterized.
Méthodes De Préparation
The synthesis of SKF-34288 hydrochloride involves the preparation of 3-Mercaptopicolinic acid, followed by its conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy .
Analyse Des Réactions Chimiques
SKF-34288 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions include disulfides, thiols, and substituted derivatives .
Comparaison Avec Des Composés Similaires
SKF-34288 hydrochloride is unique due to its specific inhibition of PEPCK and its potent hypoglycemic effects. Similar compounds include:
3-Mercaptopicolinic acid: The parent compound without the hydrochloride salt.
Phenylhydrazine derivatives: Known for their enzyme inhibitory properties.
Thiosemicarbazones: Compounds with similar metabolic effects.
These compounds share some structural similarities but differ in their specific targets and overall efficacy .
Propriétés
IUPAC Name |
3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYEUUVNLEHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641042 | |
| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320386-54-7 | |
| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Mercaptopicolinic Acid Hydrochloride interact with Pck1 and affect acute pancreatitis according to the research?
A1: The research paper primarily focuses on the in vivo effects of 3-MPA on acute pancreatitis, highlighting its therapeutic potential. While it identifies Pck1 as a target, it doesn't delve into the specific molecular mechanism of 3-MPA's interaction with this enzyme. The study demonstrates that administering 3-MPA effectively inhibits Pck1 activity in the intestinal epithelial cells of mice with acute pancreatitis []. This inhibition leads to a cascade of beneficial effects, including:
- Improved Intestinal Barrier Function: 3-MPA reduces intestinal permeability, likely by increasing the expression of tight junction proteins and decreasing epithelial cell death [].
- Modulated Immune Response: Treatment with 3-MPA helps restore a balanced intestinal immune response, characterized by an increased ratio of M2 to M1 macrophages and higher secretory immunoglobulin A (sIgA) levels, alongside reduced neutrophil infiltration [].
- Alleviated Pancreatic and Intestinal Injury: The study observes reduced pancreatic and intestinal damage in mice treated with 3-MPA, evidenced by improved histopathological scores [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



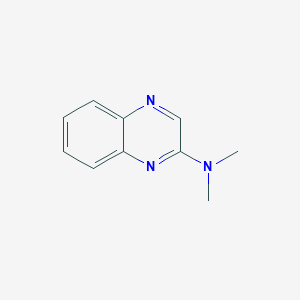

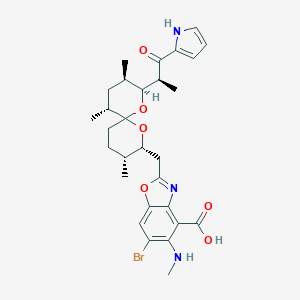



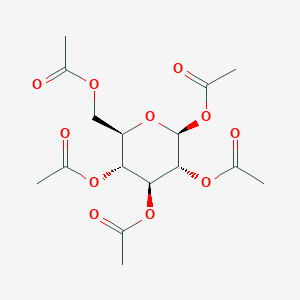
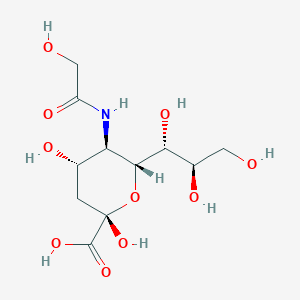

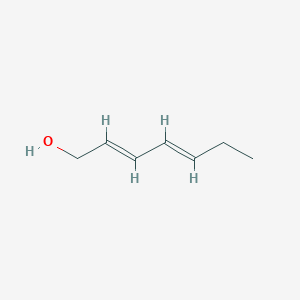

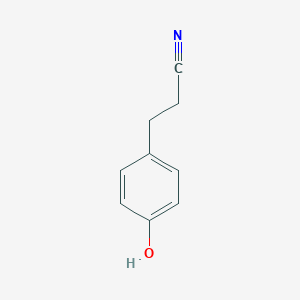
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)